molecular formula C23H19ClN2O3S2 B4056764 (3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B4056764
M. Wt: 471.0 g/mol
InChI Key: SWEMPJNLHYGITJ-VXPUYCOJSA-N
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Description

(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C23H19ClN2O3S2 and its molecular weight is 471.0 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is 470.0525625 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

Recent studies have demonstrated advanced methods for synthesizing thiazolidinone derivatives and related compounds, highlighting their chemical properties and potential for further functionalization. For example, Litvinchuk et al. (2020) described a convenient method for synthesizing 8-acyl-2,3,6,7-tetrahydro-5Н-[1,3]thiazolo[3,2-c]pyrimidin-5-ones by reacting 5-substituted (1,3-thiazolidin-2-ylidene)ketones with 1-chlorobenzyl isocyanates under mild conditions, showcasing the regioselective formation of these compounds with determined chiral centers via X-ray structural analysis (Litvinchuk et al., 2020).

Biological Activities and Potential Therapeutic Uses

The search for novel compounds with significant biological activities is a constant endeavor in the pharmaceutical sciences. For instance, Akhaja and Raval (2012) synthesized tetrahydropyrimidine–isatin hybrids, characterized by structures similar to the query compound, and evaluated them for their antibacterial, antifungal, and anti-tubercular activities. This research underscores the potential of such compounds in addressing various infectious diseases (Akhaja & Raval, 2012).

Moreover, Chandrappa et al. (2010) explored the in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives against a transplantable mouse tumor model. Their findings suggest that these derivatives significantly reduce tumor volume, inhibit tumor-induced angiogenesis, and increase the life span of the tumor-bearing mice, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

Properties

IUPAC Name

(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3S2/c24-17-9-3-1-6-14(17)12-25-18-10-4-2-8-16(18)19(21(25)27)20-22(28)26(23(30)31-20)13-15-7-5-11-29-15/h1-4,6,8-10,15H,5,7,11-13H2/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEMPJNLHYGITJ-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
(3Z)-1-(2-chlorobenzyl)-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

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